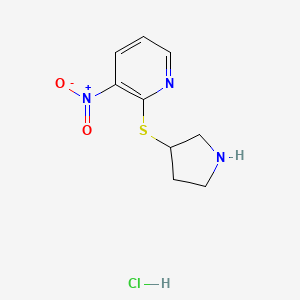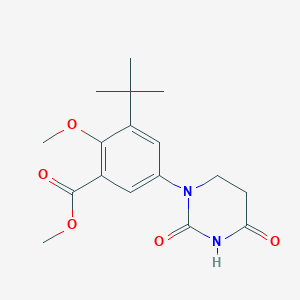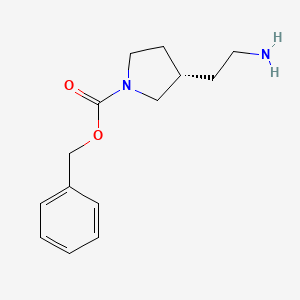
(1-(Trifluoromethyl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Trifluoromethyl)piperidin-3-yl)methanamine: is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Probes: Used as a probe to study biochemical pathways and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Pharmacological Studies: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (1-(Trifluoromethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
- (1-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one
- (1-(Trifluoromethyl)piperidin-4-yl)methanamine
- (1-(Trifluoromethyl)piperidin-2-yl)methanamine
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a methanamine group on the piperidine ring makes (1-(Trifluoromethyl)piperidin-3-yl)methanamine unique.
- Reactivity: The compound’s reactivity profile is distinct due to the electronic effects of the trifluoromethyl group.
- Applications: Its applications in various fields, including medicinal chemistry and material science, highlight its versatility compared to similar compounds.
Propiedades
Fórmula molecular |
C7H13F3N2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-3-1-2-6(4-11)5-12/h6H,1-5,11H2 |
Clave InChI |
XWEXPRJIKAVYAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)


![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)


![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)





